8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(furan-2-ylmethyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, a heterocyclic system with demonstrated pharmacological versatility. The compound features a furan-2-ylmethyl group at position 8, an isopentyl chain at position 3, and methyl groups at positions 1, 6, and 5. Imidazo[2,1-f]purine-2,4-dione derivatives are known for modulating nuclear receptors (e.g., PPARγ), serotonin receptors (e.g., 5-HT1A/5-HT7), and enzymes (e.g., phosphodiesterases), with applications in oncology, neurology, and metabolic disorders .
Properties
IUPAC Name |
6-(furan-2-ylmethyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-12(2)8-9-23-18(26)16-17(22(5)20(23)27)21-19-24(11-15-7-6-10-28-15)13(3)14(4)25(16)19/h6-7,10,12H,8-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPKEVAPWGLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CO4)N(C(=O)N(C3=O)CCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of imidazo[2,1-f]purine-2,4-dione derivatives is highly dependent on substituent chemistry. Below is a comparative analysis of structurally related compounds and their biological activities:
Table 1: Structural and Functional Comparison of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Findings:
Substituent-Driven Target Selectivity: Arylpiperazinylalkyl chains (e.g., in 3i, AZ-853, AZ-861) confer affinity for serotonin receptors, enabling antidepressant effects . Aminophenyl or furan groups (e.g., CB11, target compound) may favor PPARγ agonism or nuclear receptor modulation, linking to anticancer activity . Chlorobenzyl or dihydroisoquinolinyl groups (e.g., , Zagórska et al.) expand applications to TGF-β inhibition or dual receptor/enzyme targeting .
Fluorinated aryl groups: Improve blood-brain barrier penetration (e.g., AZ-853 vs. AZ-861) but may introduce cardiovascular side effects (e.g., hypotension) . Phenyl vs. furan substituents: Furan’s lower polarity compared to phenyl rings could reduce CNS off-target effects, a hypothesis supported by the anxiolytic profile of 3i .
Contradictions and Gaps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
